molecular formula C20H21N3O4 B2880657 2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421449-97-9

2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

Cat. No.: B2880657
CAS No.: 1421449-97-9
M. Wt: 367.405
InChI Key: VSIUXXVKOKPXBM-UHFFFAOYSA-N
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Description

2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (CAS 1421449-97-9) is a high-purity chemical compound with a molecular formula of C20H21N3O4 and a molecular weight of 367.4 g/mol . This complex organic molecule features a benzimidazole scaffold, a structural motif renowned in medicinal chemistry for its exceptional versatility and presence in a wide spectrum of bioactive molecules . The benzimidazole core is known for its outstanding attributes, including enhanced bioavailability and stability, making it a pivotal structure in drug discovery efforts . The integration of the azetidine ring system further enhances the three-dimensional complexity of the molecule, potentially influencing its physicochemical properties and interaction with biological targets. Benzimidazole derivatives, as a class, have demonstrated a remarkable range of pharmacological activities in scientific research, including significant antioxidant, antidiabetic, and anticancer potential . Specific research indicates that novel benzimidazole-urea compounds exhibit strong inhibitory activity against enzymes like α-amylase and α-glucosidase, positioning them as promising candidates for investigating new therapeutic approaches for metabolic disorders . Concurrently, other studies highlight that structurally related 1H-benzo[d]imidazole derivatives can function as potent inhibitors of kinases such as EGFR, HER2, and CDK2, and can induce cell cycle arrest and apoptosis in cancer cell lines, underscoring their value in oncology research . The unique structural features of this compound, including the 5-methyl substitution and the 1-benzylazetidin-3-yl moiety, make it a valuable chemical tool for researchers exploring structure-activity relationships (SAR), mechanism of action studies, and as a building block for the synthesis of more complex chemical libraries in hit-to-lead optimization campaigns. This product is supplied for laboratory and research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(1-benzylazetidin-3-yl)-6-methyl-1H-benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3.C2H2O4/c1-13-7-8-16-17(9-13)20-18(19-16)15-11-21(12-15)10-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3,(H,19,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIUXXVKOKPXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structure is distinguished by its azetidine ring and oxalate counterion , which differentiate it from other benzimidazole derivatives. Below is a comparison with key analogs:

Compound Name Substituents/Modifications Melting Point (°C) Key Spectral Data (IR/NMR) Reference
2-(1-Benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate Benzylazetidine, oxalate salt Not reported Not explicitly provided
2-(5-Bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole (5e) Bromoindole, methylbenzimidazole >320 IR: N–H (3124 cm⁻¹), aromatic C–H
2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole Benzylindole, p-tolyl, methylbenzimidazole >320 <sup>1</sup>H NMR: δ 7.8–6.8 (aromatic)
7-Bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole (3ab) Bromo, methylbenzimidazole Not reported HRMS: m/z 340.02 (M+H)<sup>+</sup>

Key Observations :

  • The oxalate salt may enhance aqueous solubility relative to free-base forms (e.g., 5e ), which have high melting points (>320°C) indicative of crystalline, less-soluble structures .
Antimicrobial Activity
  • 3ab (7-bromo-5-methyl derivative): Exhibited MIC values of 3.9 µg/mL against MRSA, outperforming methoxy-substituted analogs (e.g., 3ac ) due to bromine’s electron-withdrawing effects enhancing membrane penetration .
  • Target Compound : Antimicrobial data are lacking, but the benzylazetidine group may mimic the bioactive benzylindole moieties in 3t and 3u , which showed moderate activity against Gram-positive bacteria .
Anticancer Activity
  • 2-(1-Allyl-5-phenyl-1H-indol-3-yl)-1H-benzo[d]imidazole (3o) : Showed reduced activity (IC50 >50 µM), highlighting the importance of substituent choice .
Molecular Docking and Target Engagement
  • The target compound’s azetidine ring may engage in hydrogen bonding with catalytic residues in similar enzymatic targets.

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